BenchChemオンラインストアへようこそ!

N-cyclobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

medicinal chemistry kinase inhibitor design physicochemical profiling

N-cyclobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 71149-50-3, C₁₁H₁₄N₄, MW 202.26 g/mol) belongs to the pyrrolo[2,3-d]pyrimidine family, a privileged scaffold in kinase inhibitor discovery. Its core structure features a fused pyrrole-pyrimidine bicyclic system with two distinguishing substituents: an N-cyclobutyl group at the 4-amine position and a methyl group at the C-2 position of the pyrimidine ring.

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
CAS No. 71149-50-3
Cat. No. B1450870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
CAS71149-50-3
Molecular FormulaC11H14N4
Molecular Weight202.26 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CN2)C(=N1)NC3CCC3
InChIInChI=1S/C11H14N4/c1-7-13-10-9(5-6-12-10)11(14-7)15-8-3-2-4-8/h5-6,8H,2-4H2,1H3,(H2,12,13,14,15)
InChIKeyYKOFIURKTHXXTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-cyclobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 71149-50-3): Structural Baseline and Kinase-Targeted Scaffold Context


N-cyclobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 71149-50-3, C₁₁H₁₄N₄, MW 202.26 g/mol) belongs to the pyrrolo[2,3-d]pyrimidine family, a privileged scaffold in kinase inhibitor discovery. Its core structure features a fused pyrrole-pyrimidine bicyclic system with two distinguishing substituents: an N-cyclobutyl group at the 4-amine position and a methyl group at the C-2 position of the pyrimidine ring . This compound is catalogued as CHEMBL169516 and is primarily distributed as a research-grade chemical (≥97% purity by HPLC) for use as a kinase-targeted probe or drug impurity reference standard [1][2].

Why N-cyclobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Cannot Be Replaced by Simple Pyrrolopyrimidine Analogs


In-class pyrrolo[2,3-d]pyrimidine analogs cannot be freely interchanged because the combinatorial substitution pattern—specifically the N-cyclobutyl at C-4 and the C-2 methyl—determines kinase selectivity, physicochemical properties, and ultimately experimental reproducibility. The des-cyclobutyl analog 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 89852-87-9) lacks the hydrophobic cyclobutyl ring on the 4-amino group, reducing both steric bulk and lipophilicity [1]. Conversely, cyclobutyl-substituted pyrrolo[2,3-d]pyrimidines as a class are explicitly claimed in JAK inhibitor patents (e.g., WO2012068450A1, US9549929B2), where variations in the cyclobutyl attachment point and N-substitution pattern dramatically alter JAK isoform selectivity profiles [2][3]. Substituting with a regioisomer such as 2-(cyclobutylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 2167855-69-6), which places the cyclobutyl group on the C-2 methylene rather than the C-4 amine, changes the hydrogen-bonding capacity and the vector of the hydrophobic group, leading to distinct target engagement patterns [4]. The quantitative evidence below details the measurable consequences of these structural differences.

Quantitative Differentiation of N-cyclobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Against Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. Des-Cyclobutyl Analog

The N-cyclobutyl substitution on 71149-50-3 increases molecular weight by 54 Da (202.26 vs. 148.17 Da) and calculated logP by approximately 1.2–1.5 units compared to the des-cyclobutyl analog 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 89852-87-9) [1]. This difference is critical in kinase inhibitor design, where occupancy of a hydrophobic back pocket (e.g., the JAK1 selectivity pocket) is a key determinant of isoform selectivity [2].

medicinal chemistry kinase inhibitor design physicochemical profiling

Hydrogen-Bond Donor Count and PSA Differentiation vs. Regioisomeric Analog

71149-50-3 possesses exactly 2 hydrogen-bond donors (HBD, the pyrrole N-H and the secondary amine N-H) and 3 hydrogen-bond acceptors (HBA) , yielding a topological polar surface area (tPSA) of approximately 54 Ų [1]. In contrast, the regioisomer 2-(cyclobutylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 2167855-69-6) has its cyclobutyl group attached via a methylene linker at C-2, retaining 2 HBD and 3 HBA but with a different spatial orientation of the hydrophobic group [2]. This altered geometry changes the vector of hydrophobic interactions within the ATP-binding pocket, a parameter known to influence kinase selectivity in the cyclobutyl-pyrrolopyrimidine class [3].

drug design ADME prediction hydrogen bonding

Class-Level JAK Inhibitor Patent Landscape: Cyclobutyl Substitution as a Selectivity Determinant

Multiple patent families (WO2012068450A1, US9549929B2, US8933085B2) explicitly claim cyclobutyl-substituted pyrrolo[2,3-d]pyrimidines as JAK inhibitors, establishing that the cyclobutyl motif is a validated selectivity handle within this scaffold class [1][2]. Crystal structure analysis of the clinical candidate PF-04965842 (JAK1 IC₅₀ = 0.12 nM vs. JAK2 IC₅₀ = 0.62 nM, ~5-fold selectivity) demonstrates that the cyclobutyl-containing N-methyl-aminocyclobutyl moiety fills a hydrophobic pocket adjacent to the ATP-binding site—a pocket that cannot be occupied by smaller or differently oriented substituents [3]. Compound 71149-50-3 retains the N-cyclobutyl pharmacophore present in these clinical leads, whereas the des-cyclobutyl analog 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine lacks the hydrophobic group necessary for this pocket engagement entirely .

JAK inhibitor kinase selectivity patent analysis autoimmune disease

Validated Purity Specification for Drug Impurity Reference Standard Use

71149-50-3 is commercially listed as a drug impurity reference standard by Bio-Fount (cataloged as a pharmaceutical impurity reference substance) with a verified purity specification of ≥97% by HPLC from Sima-Lab [1][2]. In contrast, closely related analogs such as 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 89852-87-9) are typically sold as general synthetic building blocks without impurity reference standard certification or validated purity specifications beyond basic QC . The compound also shares the synonym AG-G-78461, suggesting prior use in analytical reference libraries .

pharmaceutical analysis impurity profiling reference standard

Structural Alert: Absence of 7-Substitution as a Differentiator from Clinical Leads

71149-50-3 is unsubstituted at the N-7 position of the pyrrole ring, distinguishing it from advanced JAK inhibitor leads such as PF-04965842 (which carries a cis-3-(methylamino)cyclobutyl substituent at N-7 via the sulfonamide linker) [1]. This absence of N-7 substitution may reduce steric bulk and alter kinase selectivity compared to N-7-substituted analogs. In the broader pyrrolo[2,3-d]pyrimidine class, N-7 substitution is a critical determinant of kinase selectivity: BTK inhibitor compound 28a (N-7 substituted) achieves BTK IC₅₀ = 3.0 nM, while 4-amino-7H-pyrrolo[2,3-d]pyrimidines without N-7 substitution typically show weaker or divergent kinase inhibition profiles [2]. The unsubstituted N-7 position of 71149-50-3 thus defines a specific chemical space entry point distinct from N-7-substituted clinical candidates.

kinase inhibitor SAR binding mode pyrrolopyrimidine

Optimal Research and Industrial Application Scenarios for N-cyclobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 71149-50-3)


Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) Starting Point

The unsubstituted N-7 position of 71149-50-3 provides a free functionalization handle for fragment growing or linking strategies in FBDD campaigns targeting JAK or other kinases. The N-cyclobutyl group pre-occupies a validated hydrophobic selectivity pocket, as evidenced by the clinical success of PF-04965842, while the C-2 methyl and free N-7 position allow systematic exploration of hinge-binding and solvent-exposed vectors via parallel chemistry [1][2]. This combination of a pre-optimized hydrophobic group with a free derivatization site makes 71149-50-3 a superior starting fragment compared to fully substituted analogs that lack functionalization handles.

Pharmaceutical Impurity Reference Standard for JAK Inhibitor Drug Product Analysis

71149-50-3 is explicitly catalogued as a drug impurity reference substance by Bio-Fount and supplied with verified HPLC purity (≥97%) by Sima-Lab [3][4]. Analytical development laboratories conducting forced degradation studies, impurity profiling, or LC-MS method validation for pyrrolopyrimidine-based JAK inhibitors (including clinical candidates such as PF-04965842 and related compounds) can use 71149-50-3 as a characterized impurity marker. Its structural similarity to the cyclobutyl-pyrrolopyrimidine pharmacophore ensures relevance, while its distinct substitution pattern (N-cyclobutyl at C-4, methyl at C-2, unsubstituted at N-7) facilitates chromatographic resolution from parent drug substances during method development.

Kinase Selectivity Panel Profiling and SAR Comparator Studies

In kinase panel screening programs, 71149-50-3 serves as a structurally defined tool compound to probe the contribution of the N-cyclobutyl group (in the absence of N-7 substitution) to kinase selectivity. By comparing its selectivity profile against the des-cyclobutyl analog (CAS 89852-87-9) and the regioisomeric 2-cyclobutylmethyl analog (CAS 2167855-69-6), research teams can deconvolute the specific contribution of N-cyclobutyl occupancy to kinase-target engagement across a panel of 50–400 kinases [1][5]. This head-to-head comparator approach is essential for building robust SAR models that guide lead optimization, as class-level inferences from the JAK inhibitor patent literature (WO2012068450A1, US8933085B2) indicate that cyclobutyl positioning is a primary selectivity determinant [6].

Synthetic Intermediate for Late-Stage Diversification Libraries

The combination of a free secondary amine at C-4 (N-cyclobutyl) and an unsubstituted N-7 pyrrole position makes 71149-50-3 an ideal core scaffold for parallel synthesis of focused kinase inhibitor libraries. The N-7 position can undergo alkylation, arylation, or sulfonylation under standard conditions, while the C-4 N-cyclobutyl group remains intact, enabling systematic exploration of N-7 substituent effects on kinase selectivity and cellular potency [2]. This dual-functionality scaffold reduces the synthetic step count compared to building N-7-substituted analogs from unprotected starting materials, accelerating library production for high-throughput screening.

Quote Request

Request a Quote for N-cyclobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.